molecular formula C9H10ClN5 B1473040 (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1955547-83-7

(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1473040
CAS RN: 1955547-83-7
M. Wt: 223.66 g/mol
InChI Key: LUHOUBPYOWUCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the empirical formula C6H7ClN2 . It has a molecular weight of 142.59 .


Molecular Structure Analysis

The molecular structure of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine can be represented by the SMILES string NCc1ccnc(Cl)c1 . The InChI string is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine include a molecular weight of 142.58 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Studies : This compound has been used as a starting point for synthesizing a variety of triazolothiadiazines and triazolothiadiazoles, which have been characterized and studied for their antibacterial and insecticidal activities (Holla et al., 2006).

  • Complex Synthesis : Another research focuses on the synthesis of complex compounds involving 1H-1,2,3-triazol-4-yl methanamine, detailing their structure based on NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).

Biological and Medicinal Applications

  • Antimicrobial Activities : Research indicates the utility of similar compounds in creating antimicrobial agents. Fused heterocyclic 1,2,4-triazoles, synthesized through iodine(III)-mediated oxidative approach, have demonstrated potent antimicrobial properties (Prakash et al., 2011).

  • Catalytic Activity in Chemical Processes : Ruthenium complexes containing triazolylmethanamine ligands have been synthesized and shown to have excellent activity in hydrogenation of ketones and aldehydes, indicating their potential in catalytic applications (Sole et al., 2019).

  • Fungicidal and Insecticidal Activities : Compounds synthesized from similar molecules have exhibited moderate to weak fungicidal and insecticidal activities, suggesting their potential in pest control applications (Chen & Shi, 2008).

  • Anticonvulsant Properties : Research on heterocyclic Schiff bases of pyridine, including structures similar to (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine, has shown potential anticonvulsant activities, making them candidates for drug development in this area (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Red Light : Iron(III) complexes with catecholates and related structures have displayed photocytotoxic properties in red light, which could be relevant in medical imaging and cancer therapy (Basu et al., 2014).

Safety and Hazards

The safety data sheet for (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5/c10-9-3-7(1-2-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHOUBPYOWUCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.